![molecular formula C26H28N10O2S B2909246 8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione CAS No. 850914-36-2](/img/no-structure.png)

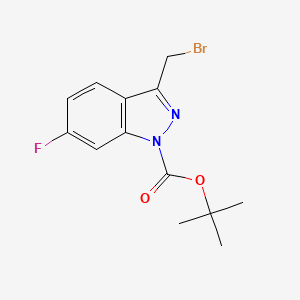

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

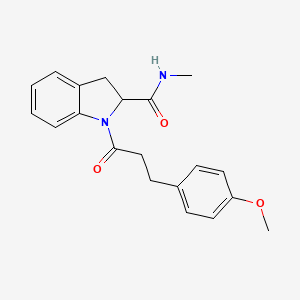

The synthesis of this compound involves several steps. One notable approach is the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one (6) with various substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The resulting product is the target compound, which has been characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .

科学的研究の応用

Antimicrobial Activity

The benzylpiperazine moiety within the compound’s structure is known to contribute to antimicrobial properties. Compounds with similar structures have been synthesized and shown significant antibacterial and antifungal activity, comparable to standard treatments . This suggests that our compound could be explored for its efficacy against a range of microbial pathogens, potentially leading to the development of new antimicrobial agents.

Molecular Docking and Drug Design

Molecular docking studies of related compounds have revealed that they can form stable complexes with bacterial enzymes like oxidoreductase . This interaction is crucial for the enzyme’s function and the compound’s inhibitory activity. Therefore, this compound could be used in drug design as a potential lead compound for developing new antibacterial drugs.

Anti-HIV Research

Previous studies have indicated that certain coumarins, which share structural similarities with the compound, exhibit anti-HIV properties . The compound could be investigated for its potential to inhibit HIV replication, contributing to the search for novel anti-HIV medications.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 8-(4-benzylpiperazin-1-yl)-3-methyl-7-bromo-purine-2,6-dione, which is synthesized from 7-bromo-8-chloro-purine-2,6-dione and 4-benzylpiperazine. The second intermediate is 7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3-methyl-purine-2,6-dione, which is synthesized from 7-bromo-3-methyl-purine-2,6-dione and 1-phenyltetrazole-5-thiol. The two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "7-bromo-8-chloro-purine-2,6-dione", "4-benzylpiperazine", "7-bromo-3-methyl-purine-2,6-dione", "1-phenyltetrazole-5-thiol", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Synthesis of 8-(4-benzylpiperazin-1-yl)-3-methyl-7-bromo-purine-2,6-dione", "React 7-bromo-8-chloro-purine-2,6-dione with 4-benzylpiperazine in the presence of a base to form 8-(4-benzylpiperazin-1-yl)-7-chloro-purine-2,6-dione", "Reduce the chloro group using a reducing agent to form 8-(4-benzylpiperazin-1-yl)-7-bromo-purine-2,6-dione", "Methylate the purine ring using a methylating agent to form 8-(4-benzylpiperazin-1-yl)-3-methyl-7-bromo-purine-2,6-dione", "Step 2: Synthesis of 7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3-methyl-purine-2,6-dione", "React 7-bromo-3-methyl-purine-2,6-dione with 1-phenyltetrazole-5-thiol in the presence of a base to form 7-[2-(1-phenyltetrazol-5-yl)sulfanyl]-3-methyl-purine-2,6-dione", "Step 3: Coupling of the two intermediates", "React 8-(4-benzylpiperazin-1-yl)-3-methyl-7-bromo-purine-2,6-dione with 7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3-methyl-purine-2,6-dione in the presence of a palladium catalyst to form the final product '8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione'" ] } | |

CAS番号 |

850914-36-2 |

製品名 |

8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |

分子式 |

C26H28N10O2S |

分子量 |

544.64 |

IUPAC名 |

8-(4-benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione |

InChI |

InChI=1S/C26H28N10O2S/c1-32-22-21(23(37)28-25(32)38)35(16-17-39-26-29-30-31-36(26)20-10-6-3-7-11-20)24(27-22)34-14-12-33(13-15-34)18-19-8-4-2-5-9-19/h2-11H,12-18H2,1H3,(H,28,37,38) |

InChIキー |

OKPJPBULGBLLEI-UHFFFAOYSA-N |

SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2909168.png)

![5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2909170.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2909171.png)

![1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone](/img/structure/B2909172.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2909176.png)

![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2909180.png)